In Vivo Anti-Inflammatory Efficacy: Thielavin B vs. Thielavin A in Carrageenan-Induced Edema
In the carrageenan-induced paw edema model in rats, Thielavin B administered intravenously produced a statistically significant reduction in edema, whereas Thielavin A showed no detectable anti-inflammatory activity by either intravenous or oral administration [1]. This represents a qualitative, binary efficacy difference between two structurally similar depsides that differ by only two methyl and two oxygen atoms.
| Evidence Dimension | In vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | Significantly effective (p < 0.05, significant reduction in edema) |
| Comparator Or Baseline | Thielavin A: Not detectable (no activity by IV or oral route) |
| Quantified Difference | Qualitative binary difference: active vs. inactive |
| Conditions | Carrageenan-induced paw edema in rats; intravenous administration |
Why This Matters
For researchers requiring a thielavin-class compound with validated in vivo anti-inflammatory activity, Thielavin A is demonstrably unsuitable and will yield negative results regardless of dose or route.
- [1] Kitahara N, Endo A, Furuya K, Takahashi S. Thielavin A and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola. J Antibiot (Tokyo). 1981;34(12):1562-1568. doi:10.7164/antibiotics.34.1562 View Source
